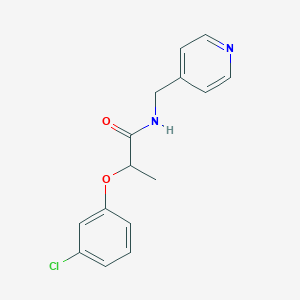![molecular formula C18H16BrNO B5232579 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell survival, growth, and proliferation. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one inhibits this pathway by binding to the ATP-binding site of Akt, which prevents its activation. This leads to the activation of the caspase cascade, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have low toxicity in vitro and in vivo. In animal studies, 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been well-tolerated and has not shown any significant adverse effects. However, further studies are needed to determine the long-term effects of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that the synthesis of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is a multi-step process that requires expertise and specialized equipment. This can make it difficult for researchers without access to these resources to use 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one in their experiments.
Zukünftige Richtungen
For the study of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one include further investigation of its anti-cancer properties and its potential use as a photosensitizer in photodynamic therapy. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one can also be explored for its use as a building block in the synthesis of organic semiconductors and as a fluorescent probe in biological imaging. Additionally, further studies are needed to determine the long-term effects of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one on human health and its potential toxicity.
Synthesemethoden
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 3-bromophenylamine and cyclohexanone. The reaction is catalyzed by a base and the product is subsequently purified through recrystallization. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been investigated for its anti-cancer properties. Studies have shown that 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
In material science, 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored for its use as a building block in the synthesis of organic semiconductors. Organic semiconductors have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
3-(3-bromoanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-15-7-4-8-16(11-15)20-17-9-14(10-18(21)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGPSXTWOHEADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
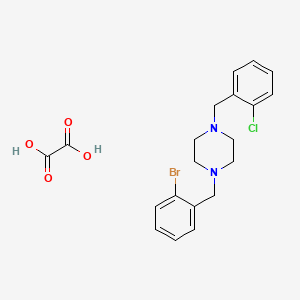
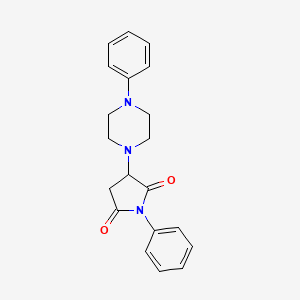
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
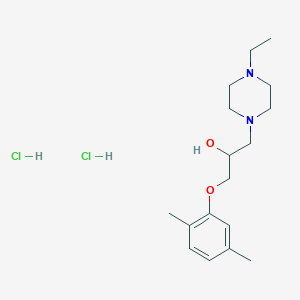
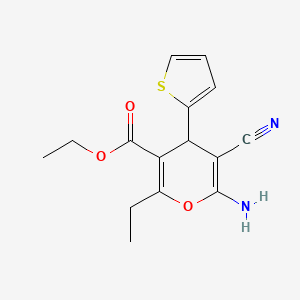
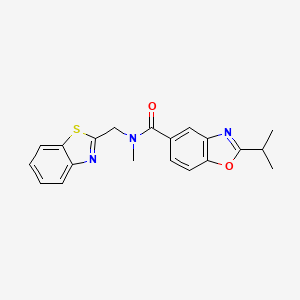
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
